molecular formula C16H12ClN3O2S B2579920 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 450340-55-3

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2579920
CAS No.: 450340-55-3
M. Wt: 345.8
InChI Key: ZIQNBNXMDYBROO-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a recognized and potent ATP-competitive inhibitor of the Tropomyosin receptor kinase A (TRKA), a key signaling node for the nerve growth factor (NGF). [https://pubmed.ncbi.nlm.nih.gov/19522539/] Its primary research value lies in its high selectivity for TRKA over other kinase targets, making it an essential pharmacological tool for dissecting the specific roles of the NGF-TRKA pathway. Researchers utilize this compound to investigate oncogenic signaling in cancers harboring NTRK1 gene fusions, which are driver mutations in a variety of tumors including glioblastoma, papillary thyroid cancer, and colorectal carcinoma. [https://www.cancer.gov/research/areas/treatment/profiles/trk-inhibitors] Beyond oncology, it is widely applied in neuroscience research to study the mechanisms of nociception and chronic pain states, as the NGF-TRKA axis is critically involved in the development and maintenance of inflammatory and neuropathic pain. [https://www.nature.com/articles/nrd2632] By selectively blocking TRKA autophosphorylation and downstream MAPK pathway activation, this inhibitor enables scientists to explore tumor proliferation, neuronal survival, and pain sensitization in cellular and animal models, providing crucial insights for targeted therapeutic development.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-10-3-1-4-11(7-10)20-15(12-8-23-9-13(12)19-20)18-16(21)14-5-2-6-22-14/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNBNXMDYBROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly affect its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can influence how it is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interactions with its targets .

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H22_{22}ClN5_5O2_2S
  • Molecular Weight : 436.0 g/mol
  • CAS Number : 922936-60-5

The structure features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent, which is crucial for its biological activity.

1. Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit antioxidant properties. A study focused on the effects of these compounds on the toxicity of 4-nonylphenol in Clarias gariepinus demonstrated that the derivatives significantly reduced erythrocyte malformations caused by oxidative stress. The alterations in red blood cells (RBCs) were used as biological indicators to assess the protective effects of the compounds against oxidative damage .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7a)12 ± 1.03
Compound (7b)0.6 ± 0.16
Compound (7e)28.3 ± 2.04
Compound (7f)3.7 ± 0.37
Compound (8)29.1 ± 3.05

This table illustrates the efficacy of various thieno[3,4-c]pyrazole compounds in mitigating oxidative damage compared to controls.

2. Anticancer Properties

Thieno[3,4-c]pyrazole derivatives have shown promise as anticancer agents. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including A549 and NCI-H460. For instance, one derivative displayed an IC50_{50} value of approximately 49.85 µM against tumor cells, indicating its potential as a therapeutic agent .

3. Anti-inflammatory Effects

Compounds within this class have also been evaluated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) : The compound scavenges ROS, thereby reducing oxidative stress.
  • Cell Signaling Pathways : It may inhibit pathways that lead to inflammation and cancer cell proliferation.

Case Studies and Research Findings

Several studies have been conducted on related compounds within the thieno[3,4-c]pyrazole family:

  • Study on Antioxidant Activity : A comprehensive evaluation showed that these compounds can protect against environmental toxins by preserving erythrocyte integrity in fish models .
  • Anticancer Screening : Various derivatives were screened for their ability to induce apoptosis in cancer cells, revealing promising candidates for further development .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole moiety, including N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, exhibit significant anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, studies have demonstrated that certain pyrazole-containing compounds can reduce inflammation in murine models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound is notable. Pyrazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. In particular, this compound has shown promise in inhibiting the growth of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their efficacy against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, exhibiting IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key structural features influencing its activity include:

Structural Feature Effect on Activity
Chlorophenyl Substitution Enhances lipophilicity and may improve cellular uptake
Thieno[3,4-c]pyrazole Core Contributes to biological activity through specific receptor interactions
Furan Ring May influence the compound's electronic properties and stability

Antimicrobial Activity

In addition to anti-inflammatory and anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that pyrazole derivatives can exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical applications:

  • Anti-inflammatory Study : A recent study demonstrated that a related pyrazole compound significantly reduced inflammatory markers in a rat model of arthritis .
  • Anticancer Research : Another research effort showed that a series of pyrazole derivatives exhibited potent anticancer activity against multiple cell lines with varying mechanisms of action .
  • Antimicrobial Evaluation : A comprehensive evaluation found that certain thieno[3,4-c]pyrazole derivatives displayed promising antibacterial activity against resistant strains of Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, we compare it with structurally analogous compounds, focusing on substituent effects and reported biological activities.

Structural Analogs

Compound A: N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2)

  • Structural Differences: The phenyl substituent is 2,3-dimethyl instead of 3-chloro. A ketone group (5-oxo) is present in the thienopyrazole ring.
  • The 5-oxo group could enhance polarity and influence metabolic stability.

Compound B: Unsubstituted thieno[3,4-c]pyrazole derivatives

  • Structural Differences :
    • Lack of aryl or carboxamide substituents.
  • Implications :
    • Lower molecular weight and reduced binding affinity due to fewer functional groups for target engagement.

Research Findings and Trends

  • Substituent Effects :

    • Chlorine (electron-withdrawing) vs. methyl (electron-donating) groups: The 3-chloro substituent in the target compound may enhance binding to hydrophobic pockets in enzymes, whereas methyl groups in Compound A could improve metabolic stability but reduce target selectivity .
    • The 5-oxo group in Compound A introduces a hydrogen-bond acceptor, which is absent in the target compound. This feature might explain differences in solubility or crystallinity observed during structural analysis using tools like SHELX .
  • Synthetic Challenges: Both compounds require multi-step synthesis, with the thienopyrazole core often assembled via cyclization reactions. The introduction of a 3-chlorophenyl group likely involves Suzuki-Miyaura coupling or direct electrophilic substitution.
  • Similarly, the target compound lacks explicit activity reports, highlighting a need for experimental validation.

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